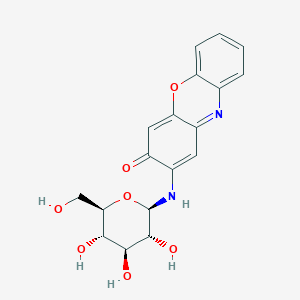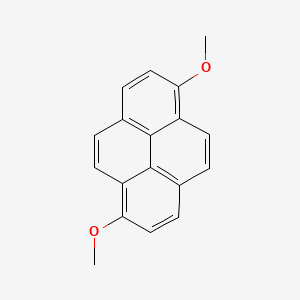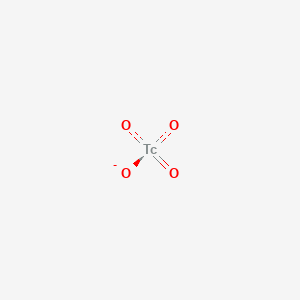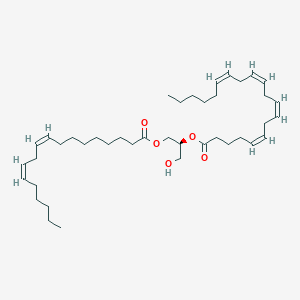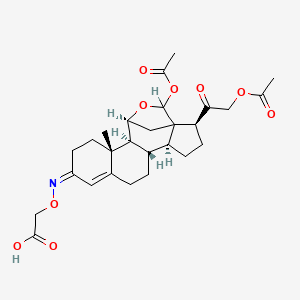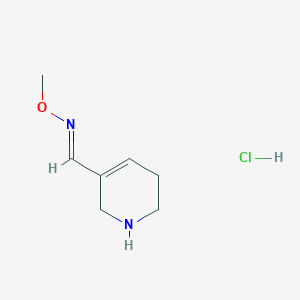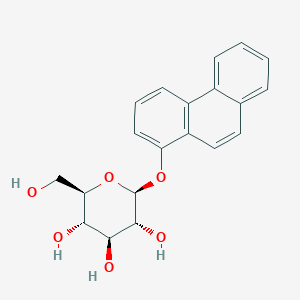
1-phenanthryl beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenanthryl beta-D-glucoside is a phenanthryl beta-D-glucopyranoside. It derives from a 1-phenanthrol.
Applications De Recherche Scientifique
Incretin System and Diabetes Treatment
1-Phenanthryl beta-D-glucoside is closely related to the incretin system, particularly in the treatment of type 2 diabetes. The incretin system involves glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion, suppresses glucagon secretion, inhibits gastric emptying, and reduces appetite. GLP-1 receptor agonists and dipeptidyl peptidase-4 inhibitors are two therapeutic classes derived from this system. They show promising results in lowering fasting and postprandial glucose concentrations and HbA1c levels, often associated with weight loss, and are being explored for their potential to expand beta-cell mass in diabetes treatment (Drucker & Nauck, 2006).
Oligosaccharide Synthesis and Pharmacology
The synthesis of O-aryl-beta-D-glucosides, including those related to this compound, is significant in the stabilization of natural colors and copigmentation. This process plays a role in the pharmaceutical industry and in the development of vaccines (Galland et al., 2007).
GLP-1 Receptor Agonists and Pain Management
The role of GLP-1 receptor agonists, which are chemically related to this compound, extends beyond diabetes treatment. Their ability to activate spinal GLP-1 receptors and suppress pain hypersensitivity without affecting acute nociceptive responses has been observed in various pain conditions, indicating their potential application in pain management (Gong et al., 2014).
Glycemic Control and Type 1 Diabetes
There is also research exploring the effects of GLP-1 receptor agonists on glycemic control in patients with type 1 diabetes, particularly those with residual insulin production. The modulation of insulin secretion and glucose levels, as well as the delay in gastric emptying and glucagon suppression, are areas of interest in this field (Ghazi et al., 2013).
Neuroprotection and Neurodegenerative Diseases
GLP-1 receptor agonists demonstrate potential in neuroprotection and the treatment of neurodegenerative diseases like Parkinson's disease. The underlying mechanisms involve modulation of cognitive functions and neuroprotective effects, opening new avenues for therapeutic applications in neurology (Athauda & Foltynie, 2016).
Propriétés
Formule moléculaire |
C20H20O6 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenanthren-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-7-3-6-13-12-5-2-1-4-11(12)8-9-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1 |
Clé InChI |
RYTFSXYZAYHCOC-OUUBHVDSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




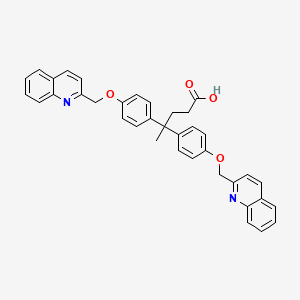
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)
![(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol](/img/structure/B1241332.png)
![2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1241334.png)
![ethyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B1241337.png)
